ethyl 2-(2-(3-isopropyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate
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Overview
Description
Ethyl 2-(2-(3-isopropyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,2-d]pyrimidine core, which is a fused bicyclic structure containing both pyrrole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(3-isopropyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate typically involves multi-step organic reactions. One common approach is to start with the construction of the pyrrolo[3,2-d]pyrimidine core, followed by functionalization to introduce the isopropyl, phenyl, and acetamido groups. The final step involves esterification to form the ethyl benzoate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(3-isopropyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Ethyl 2-(2-(3-isopropyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Due to its heterocyclic core, it may exhibit pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(2-(3-isopropyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate involves its interaction with specific molecular targets. The pyrrolo[3,2-d]pyrimidine core can bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The compound may interfere with cellular pathways by binding to DNA, RNA, or proteins, thereby affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with a similar benzoate moiety but lacking the complex heterocyclic structure.
Pyrrolo[3,2-d]pyrimidine derivatives: Compounds with the same core structure but different substituents, which may exhibit varying biological activities.
Isopropyl phenyl ketone: A compound with similar functional groups but a different overall structure.
Uniqueness
Ethyl 2-(2-(3-isopropyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate is unique due to its combination of a pyrrolo[3,2-d]pyrimidine core with an ethyl benzoate moiety. This structural complexity provides a diverse range of potential interactions with biological targets, making it a valuable compound for research in medicinal chemistry and drug development.
Properties
IUPAC Name |
ethyl 2-[[2-(4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4/c1-4-34-26(33)19-12-8-9-13-21(19)28-22(31)15-29-14-20(18-10-6-5-7-11-18)23-24(29)25(32)30(16-27-23)17(2)3/h5-14,16-17H,4,15H2,1-3H3,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXLIFSXPGNGOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)C(C)C)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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